molecular formula C13H22ClNO2 B6362489 2-Ethoxy-4-{[(2-methylpropyl)amino]methyl}phenol hydrochloride CAS No. 1240578-77-1

2-Ethoxy-4-{[(2-methylpropyl)amino]methyl}phenol hydrochloride

Cat. No.: B6362489
CAS No.: 1240578-77-1
M. Wt: 259.77 g/mol
InChI Key: VBAXKYQMSLECTO-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The InChI code for 2-Ethoxy-4-{[(2-methylpropyl)amino]methyl}phenol hydrochloride is 1S/C11H17NO2.ClH/c1-3-12-8-9-5-6-10 (13)11 (7-9)14-4-2;/h5-7,12-13H,3-4,8H2,1-2H3;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.


Physical and Chemical Properties Analysis

This compound is a powder at room temperature .

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it can cause certain hazards. The hazard statements associated with it are H302, H315, H319, and H335, indicating that it can be harmful if swallowed, can cause skin irritation, can cause serious eye irritation, and may cause respiratory irritation . The associated precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapors/spray, wash hands and other skin areas thoroughly after handling, and wear protective gloves/protective clothing/eye protection/face protection .

Properties

IUPAC Name

2-ethoxy-4-[(2-methylpropylamino)methyl]phenol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO2.ClH/c1-4-16-13-7-11(5-6-12(13)15)9-14-8-10(2)3;/h5-7,10,14-15H,4,8-9H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBAXKYQMSLECTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)CNCC(C)C)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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